1,2,3,5-Tetrahydronaphthalene
Description
Structural Significance and Diverse Isomeric Forms of Tetrahydronaphthalenes in Organic Chemistry
The fundamental structure of tetrahydronaphthalene is characterized by the chemical formula C₁₀H₁₂. wikipedia.org The partial saturation of one of the aromatic rings in naphthalene (B1677914) results in a molecule that is a colorless liquid at room temperature. wikipedia.org The most common and extensively studied isomer is 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin. wikipedia.orgnih.gov In this isomer, one of the rings of the naphthalene system is fully saturated.
The structural characteristics of common tetrahydronaphthalene isomers are detailed in the table below.
| Isomer | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2,3,4-Tetrahydronaphthalene | Tetralin | 119-64-2 | C₁₀H₁₂ | 132.20 |
| 5,6,7,8-Tetrahydronaphthalene-1,6,7-Triol | 344764-57-4 | C₁₀H₁₂O₃ | ||
| 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | 61551-49-3 | C₁₀H₁₁ClO₂S | 230.71 | |
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ |
Data sourced from multiple references. synzeal.comscbt.comscbt.comnih.gov
Importance of the Tetrahydronaphthalene Motif in Natural Product Synthesis and Materials Science Research
The tetrahydronaphthalene core is a recurring structural element in a variety of natural products, making it a key target in synthetic organic chemistry. researchgate.net The synthesis of complex natural products often involves strategies to construct this bicyclic system. rsc.org The inherent molecular recognition capabilities of natural product scaffolds, including those containing the tetrahydronaphthalene motif, serve as a foundation for drug discovery. researchgate.net
In the realm of materials science, tetrahydronaphthalene derivatives are investigated for their potential applications in advanced materials. For instance, 1,2,3,4-tetrahydronaphthalene can be utilized as a raw material in the synthesis of fullerenes. sigmaaldrich.comsigmaaldrich.com Furthermore, liquid crystal materials incorporating a fluoro-substituted tetrahydronaphthalene structure have been designed for use in active matrix liquid crystal displays (LCDs). researchgate.net These materials exhibit a wide nematic temperature range and a large dielectric anisotropy, properties that are beneficial for display applications. researchgate.net The unique chemical properties of compounds like 7-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid also make them suitable for the development of novel polymers.
Academic Context of Tetrahydronaphthalene Derivatives as Versatile Synthetic Intermediates
Tetrahydronaphthalene derivatives are highly valued in academic research as versatile synthetic intermediates for the creation of more complex molecules. scbt.com The tetrahydronaphthalene scaffold provides a robust framework that can be chemically modified in numerous ways. For example, 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene is a synthetic musky fragrance produced from the acetylation of its corresponding hexamethyl-tetrahydronaphthalene precursor. google.com
The reactivity of the tetrahydronaphthalene system allows for a wide range of chemical transformations. For instance, 1,2,3,4-tetrahydronaphthalene is used in the laboratory synthesis of hydrogen bromide. wikipedia.org It also serves as a high-boiling-point solvent and a raw material for producing lubricants and alpha-tetralone. schultzchem.com The development of novel synthetic methods, such as the efficient synthesis of tetrahydronaphthalene- or isochroman-fused spirooxindoles, highlights the ongoing importance of this scaffold in constructing pharmacologically interesting architectures. rsc.org Furthermore, tetrahydronaphthalene derivatives are crucial in the synthesis of various pharmaceutical and agrochemical compounds. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
62690-59-9 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1,2,3,5-tetrahydronaphthalene |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
WGTPIWLYLFXLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CC=CC=C2C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrahydronaphthalenes and Their Derivatives
Catalytic Hydrogenation Approaches
Catalytic hydrogenation of naphthalene (B1677914) is a primary industrial method for producing tetralin (1,2,3,4-tetrahydronaphthalene). atamanchemicals.comwikipedia.org This process involves the addition of hydrogen across one of the aromatic rings of naphthalene in the presence of a catalyst. The reaction can be tailored to selectively produce tetralin or be allowed to proceed to full saturation to yield decalin. wikipedia.org
Naphthalene Hydrogenation with Transition Metal Catalysts (e.g., Nickel, Palladium)
Transition metal catalysts are extensively used for the hydrogenation of naphthalene. diamond.ac.uk Nickel-based catalysts, such as Raney nickel, have been traditionally employed for this purpose. google.com For instance, the hydrogenation of naphthalene using Raney nickel at elevated temperatures and pressures can produce both tetrahydronaphthalene and decahydronaphthalene. google.com Palladium and platinum catalysts are also highly effective. atamanchemicals.com For example, platinum on a support material can catalyze the hydrogenation of naphthalene to tetralin. atamanchemicals.com Bimetallic catalysts, such as Ni-Mo/Al₂O₃ and NiZn/Al₂O₃, have been investigated to improve selectivity and conversion. nih.govmdpi.com The addition of a second metal can influence the catalyst's activity and the product distribution. mdpi.com
Table 1: Performance of Various Transition Metal Catalysts in Naphthalene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| MoP | HY Zeolite | 300 | 4 | - | ~82 | nih.gov |
| Ni-Mo | Al₂O₃ | - | 6 | - | >90 | nih.gov |
| Ni | Al₂O₃ | - | - | 79.6 | 72.6 | mdpi.com |
| NiCu | Al₂O₃ | - | - | 84.9 | 58.3 | mdpi.com |
| NiZn | Al₂O₃ | - | - | 86.1 | 82.0 | mdpi.com |
| Raney Ni | - | 190 | 7 | - | - | google.com |
| Raney Ni | - | 210 | 6 | - | - | google.com |
Note: A hyphen (-) indicates that the specific data was not provided in the cited source.
Selective Hydrogenation Strategies to Control Saturation
Controlling the degree of saturation during naphthalene hydrogenation is crucial for selectively obtaining tetralin over the fully hydrogenated decalin. The choice of catalyst, support, and reaction conditions plays a significant role in achieving this selectivity. nih.govacs.org For example, transition metal phosphides like MoP have demonstrated high selectivity for tetralin. sciengine.com The acidic properties of the catalyst support, such as zeolites and alumina, can also influence the reaction pathway. nih.govsciengine.com The use of bimetallic catalysts can also be a strategy to control selectivity. For instance, in NiZn/Al₂O₃ catalysts, the addition of zinc was found to inhibit the excessive hydrogenation of tetralin, thereby improving its selectivity. mdpi.com Supercritical fluid technologies have also been explored as a green chemistry approach to enhance the rate of naphthalene hydrogenation to tetralin. mdpi.com
Stereoselective Catalytic Reduction in Tetrahydronaphthalene Synthesis
The synthesis of specific stereoisomers of substituted tetrahydronaphthalenes often requires stereoselective catalytic reduction methods. This is particularly important in the synthesis of bioactive molecules where specific chirality is essential for their function. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have been successfully employed for the synthesis of optically active tetrahydronaphthalene-based natural products. nih.gov These methods can involve stereoselective reductions of keto groups within the tetrahydronaphthalene framework to introduce hydroxyl groups with a specific orientation. nih.gov Asymmetric reduction of tetralones using chiral catalysts is another strategy to produce enantiomerically enriched tetralin derivatives. acs.org For example, palladium-catalyzed intramolecular additions can lead to the formation of tetralin derivatives with high diastereoselectivity. beilstein-journals.org
Cyclization and Annulation Reactions
Cyclization and annulation reactions provide an alternative and often more flexible approach to constructing the tetrahydronaphthalene skeleton, especially for introducing functional groups and controlling substitution patterns.
Intramolecular Electrophilic Aromatic Substitution (Darzens Tetralin Synthesis)
The Darzens tetralin synthesis is a classic method that involves the intramolecular cyclization of a 1-aryl-4-pentene derivative using a strong acid, typically concentrated sulfuric acid. atamanchemicals.comscentspiracy.com This reaction proceeds via an intramolecular Friedel-Crafts alkylation, where the double bond of the pentene chain acts as the nucleophile attacking the aromatic ring to form the six-membered saturated ring of the tetralin system. scentspiracy.com This method has been significant in the synthesis of various tetralin derivatives. researchgate.net For example, α-benzyl-α-allylacetic acid type compounds can be cyclized under these conditions to produce substituted tetralins. researchgate.net
Iron(III)-Catalyzed Strategies for Functionalized Tetrahydronaphthalenes
More recently, iron(III)-catalyzed strategies have emerged as a powerful and operationally simple method for the synthesis of functionalized tetrahydronaphthalenes. organic-chemistry.orgacs.orgorganic-chemistry.org This approach utilizes simple aryl ketone precursors and proceeds through the formation of pyran intermediates. organic-chemistry.orgorganic-chemistry.org These intermediates then undergo an iron(III)-catalyzed Friedel-Crafts alkylation to afford the desired tetrahydronaphthalene products in high yields. organic-chemistry.orgorganic-chemistry.org This method is distinct from traditional [4+2] cycloaddition strategies and offers a different reactivity profile. acs.org A variety of functional groups on the aryl ring are tolerated, making it a versatile tool for the synthesis of a diverse range of tetrahydronaphthalene derivatives. organic-chemistry.org
Electrochemical Oxidative [4+2] Annulation of Styrenes
A notable advancement in the synthesis of tetrahydronaphthalene precursors, specifically 1,2-dihydronaphthalenes, involves the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method allows for the construction of polysubstituted 1,2-dihydronaphthalenes from two different styrenes without the need for metal catalysts or external oxidants. chinesechemsoc.orgchinesechemsoc.org The resulting 1,2-dihydronaphthalenes can be subsequently transformed into polysubstituted 1,2,3,4-tetrahydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org
The process is characterized by its high regioselectivity and diastereoselectivity, offering a powerful tool for creating multisubstituted six-membered ring compounds from readily available starting materials. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds through the generation of an alkene radical cation via single-electron oxidation at the anode. chinesechemsoc.org This electrochemical approach provides a high degree of control over the reactivity of different styrenes based on their oxidation potentials. chinesechemsoc.orgchinesechemsoc.org In some variations, this method has been used to synthesize naphthalene derivatives directly from styrenes through a [4+2] annulation-rearrangement-aromatization sequence under mild, metal- and oxidant-free conditions. nih.gov
A plausible mechanism involves the initial oxidation of a mediator, such as (4-BrPh)3N, at the anode to form a radical cation. This radical cation then oxidizes a styrene (B11656) molecule to produce an alkene radical cation, which is the key intermediate for the subsequent annulation reaction. chinesechemsoc.org
Multicomponent Reactions (MCRs) for Complex Tetrahydronaphthalene Architectures
Multicomponent reactions (MCRs) have emerged as a highly efficient and sustainable strategy for synthesizing complex organic molecules like tetrahydronaphthalene derivatives. nih.govpreprints.org These one-pot reactions involve three or more reactants coming together to form a product that contains portions of all the starting materials, thereby maximizing atom economy and reducing waste. nih.govpreprints.orgorgchemres.org MCRs are particularly advantageous for creating libraries of structurally diverse compounds in a time- and cost-effective manner. nih.gov
A specific application of MCRs is the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. orgchemres.org This is achieved through a one-pot reaction of benzaldehydes, cyclohexanone (B45756), and malononitrile (B47326). orgchemres.orgqeios.com The use of a catalyst, such as triethylamine (B128534) or ascorbic acid, facilitates the reaction under mild conditions, leading to high yields and short reaction times. orgchemres.orgqeios.com The resulting tetrahydronaphthalene structures are considered important pharmacophores in medicinal chemistry. qeios.comqeios.com
The mechanism for the formation of ortho-aminocarbonitrile tetrahydronaphthalenes typically involves initial condensation reactions to form reactive intermediates. For instance, cyclohexanone and malononitrile can condense to form an intermediate, while benzaldehyde (B42025) and another molecule of malononitrile form a separate intermediate. These intermediates then react via a Michael addition and subsequent cyclization and tautomerization to yield the final tetrahydronaphthalene product. qeios.com
Green Chemistry Approaches in Tetrahydronaphthalene Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of tetrahydronaphthalenes, aiming to minimize environmental impact by using safer solvents, reducing waste, and employing sustainable catalysts. orgchemres.org
The multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes has been successfully conducted under solvent-free conditions. orgchemres.org By heating a mixture of an aldehyde, malononitrile, and cyclohexanone with a catalyst at 110 °C, the desired products can be obtained in good to excellent yields (70-98%) within 22 to 70 minutes. orgchemres.orgorgchemres.org This approach avoids the use of harmful organic solvents and often eliminates the need for specialized equipment like microwave or ultrasound irradiators. orgchemres.org In some cases, grinding reactants together in a mortar and pestle has also proven effective for solid-state reactions. rsc.org
The use of biodegradable and non-toxic catalysts is another cornerstone of green chemistry in tetrahydronaphthalene synthesis. orgchemres.org Ascorbic acid (Vitamin C) has been identified as a highly effective and environmentally friendly catalyst for the multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes. orgchemres.orgorgchemres.org Its advantages include being biodegradable, non-toxic, low-cost, and readily available. orgchemres.org The presence of multiple hydroxyl groups in ascorbic acid's structure allows it to accelerate the reaction rate by forming hydrogen bonds and activating carbonyl groups. orgchemres.org
When compared to other catalysts for the same reaction, ascorbic acid has demonstrated superiority in terms of both reaction time and product yield. orgchemres.org This highlights the potential of using natural and safe compounds to promote complex organic transformations.
Table 1: Comparison of Catalysts in the Synthesis of Ortho-aminocarbonitrile Tetrahydronaphthalenes
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | Ascorbic Acid | 22-70 | 70-98 |
| 2 | Other Catalysts | Longer | Lower |
This table is a generalized representation based on the finding that ascorbic acid is superior to other catalysts in this specific reaction. orgchemres.org
Stereoselective Synthesis of Chiral Tetrahydronaphthalenes
The development of methods for the stereoselective synthesis of chiral tetrahydronaphthalenes is of significant interest due to the importance of enantiomerically pure compounds in various fields, including pharmaceuticals.
Enantioselective desymmetrization is a powerful strategy for creating chiral molecules, including those with all-carbon quaternary stereocenters. d-nb.info This approach involves the conversion of a prochiral starting material into a chiral product with high enantioselectivity. d-nb.info
A notable example is the selenide-catalyzed enantioselective synthesis of trifluoromethylthiolated tetrahydronaphthalenes. nih.govcapes.gov.br This method combines desymmetrization with a trifluoromethylthiolation strategy, using gem-diaryl-tethered alkenes and alkynes as starting materials. nih.govcapes.gov.br The reaction proceeds in the presence of a bifunctional selenide (B1212193) catalyst to yield chiral tetrahydronaphthalenes with an all-carbon quaternary stereocenter in high yields and with excellent enantio- and diastereoselectivities. nih.govcapes.gov.br
Computational studies have revealed that the selenide catalyst is more efficient than a sulfide (B99878) catalyst in activating the electrophilic reagent. nih.govcapes.gov.br The high selectivities observed are attributed to an acid-derived anion-binding interaction that is present throughout the reaction pathway. nih.govcapes.gov.br This strategy has also been successfully applied to the desymmetrization and sulfenylation of diols. nih.govcapes.gov.br
Catalytic Asymmetric Functionalization and Cyclization
The enantioselective synthesis of functionalized tetrahydronaphthalenes and their precursors, such as tetralones, represents a formidable challenge in synthetic chemistry, particularly when constructing quaternary stereocenters. Modern catalytic asymmetric methods have emerged as powerful tools to address this challenge, offering high levels of stereocontrol.
One notable approach is the organocatalytic asymmetric Tamura cycloaddition. The reaction of α-branched nitroolefins with homophthalic anhydrides, catalyzed by a bifunctional squaramide catalyst, yields highly functionalized 1-tetralone (B52770) compounds. acs.orgnih.gov This method is effective for creating tetralones with a quaternary center at the α-position, achieving moderate to high diastereoselectivity and good to excellent enantioselectivity. acs.orgnih.gov The utility of this method has been demonstrated by the conversion of the resulting tetralone into a tetrahydronaphthalene derivative. acs.org
Furthermore, the dynamic kinetic resolution of α-substituted tetralones via RuPHOX-Ru catalyzed asymmetric hydrogenation has proven to be an efficient method for synthesizing chiral tetrahydronaphthols. researchgate.net This process allows for the conversion of racemic starting materials into enantiomerically enriched products with high yields and excellent enantio- and diastereoselectivities. researchgate.net N-Heterocyclic carbene (NHC) catalyzed Stetter–aldol (B89426) domino cyclization has also been explored for the synthesis of functionalized tetrahydronaphthalene-fused spirooxindoles, with initial studies showing the potential for asymmetric transformation using chiral organic bases. researchgate.net
Table 1: Catalytic Asymmetric Methods for Tetralone and Tetrahydronaphthalene Synthesis
| Catalytic Method | Substrates | Catalyst System | Key Feature | Ref |
|---|---|---|---|---|
| Asymmetric Tamura Cycloaddition | α-Branched nitroolefins, Homophthalic anhydrides | Bifunctional squaramide | Constructs α-quaternary 1-tetralones | acs.orgnih.gov |
| Rh-Catalyzed C-C/C-H Activation | 3-Arylcyclopentanones | Pd-catalyst (for precursor), Rh-catalyst | Forms 1-tetralones with C4 quaternary stereocenter | nih.gov |
| Asymmetric Hydrogenation | α-Substituted tetralones | RuPHOX-Ru | Dynamic kinetic resolution to chiral tetrahydronaphthols | researchgate.net |
| Stetter–Aldol Domino Cyclization | Aldehydes, Michael acceptors | N-Heterocyclic Carbene (NHC) | Synthesis of tetrahydronaphthalene-fused spirooxindoles | researchgate.net |
Specific Synthetic Pathways for Substituted Tetrahydronaphthalenes
The biological activity of tetrahydronaphthalene derivatives is highly dependent on the nature and position of substituents on the core structure. Consequently, the development of synthetic routes to specifically substituted analogues, such as those bearing amine, hydroxyl, dione (B5365651), and trifluoromethylthio groups, is of paramount importance.
Aminated tetrahydronaphthalenes are a significant class of compounds, often targeted for their pharmacological properties. A common and effective method for their synthesis is the reductive amination of tetralone intermediates. google.com This process typically involves reacting a selected tetralone with an amine, such as piperazine (B1678402) or N-methylpiperazine, in the presence of a reducing agent. google.com
Another powerful strategy is the multicomponent reaction (MCR) approach, which allows for the rapid construction of complex molecules in a single step. For instance, ortho-aminocarbonitrile tetrahydronaphthalenes can be synthesized through a one-pot reaction of an aldehyde, cyclohexanone, and malononitrile. orgchemres.orgqeios.com Green chemistry principles have been applied to this reaction, utilizing ascorbic acid as a catalyst under solvent-free conditions, or triethylamine in ethanol, to afford products in good to excellent yields (70-98%) and with short reaction times. orgchemres.orgqeios.com
Table 2: Synthesis of Aminated Tetrahydronaphthalene Derivatives
| Synthetic Method | Starting Materials | Reagents/Catalyst | Product Type | Ref |
|---|---|---|---|---|
| Reductive Amination | Tetralones, Amines (e.g., piperazine) | Reducing agent (e.g., NaBH₄) | Piperazine-substituted tetrahydronaphthalenes | google.com |
| Multicomponent Reaction | Aldehydes, Cyclohexanone, Malononitrile | Ascorbic acid or Triethylamine | Ortho-aminocarbonitrile tetrahydronaphthalenes | orgchemres.orgqeios.com |
| Multi-step Synthesis | Naphthalene-2,3-diol | Dimethyl sulfate, AcCl, NaOBr, Na/NH₃, HBr | 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene | researchgate.net |
Dihydroxylated tetrahydronaphthalenes and their corresponding diones are valuable synthetic intermediates and possess interesting biological properties. Chemoenzymatic approaches have proven highly effective for the synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes. arkat-usa.org For example, the dioxygenase-catalyzed asymmetric dihydroxylation of naphthalene by the mutant strain Pseudomonas putida UV4 produces enantiopure (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene. arkat-usa.org Subsequent catalytic hydrogenation of this intermediate yields (-)-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene in 95% yield. arkat-usa.org This chemoenzymatic strategy allows for the creation of various stereoisomers of dihydroxylated tetralins. arkat-usa.org
The synthesis of tetrahydronaphthalene-diones has been efficiently achieved from commercially available 1,5-dihydroxynaphthalene (B47172). nih.govnih.govscispace.comresearchgate.net A high-yielding, four-step sequence has been developed to produce 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. nih.govscispace.com The key steps involve the perhydrogenation of 1,5-dihydroxynaphthalene, oxidation of the resulting decalindiol to a decalindione using tetra-n-propylammonium perruthenate (TPAP), conversion to a bis(trimethylsilyloxy)diene, and a final air oxidation step to furnish the target enedione. nih.govnih.govscispace.com
Table 3: Synthesis of Dihydroxylated and Dione Tetrahydronaphthalenes
| Target Structure | Starting Material | Key Reagents/Method | Yield | Ref |
|---|---|---|---|---|
| (-)-(1R,2S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene | (1R,2S)-1,2-Dihydroxy-1,2-dihydronaphthalene | 10% Pd/C, H₂ | 95% | arkat-usa.org |
| cis-(1R,3R)-1,3-Dihydroxy-1,2,3,4-tetrahydronaphthalene | (1R,2S,4R)-1,2-Epoxy-4-hydroxy-1,2,3,4-tetrahydronaphthalene | H₂, Pd/C, EtOH | 71% | arkat-usa.org |
| 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | 1,5-Dihydroxynaphthalene | Raney nickel, TPAP, Trimethylsilyl iodide, Air (O₂) | 49% (overall) | scispace.comresearchgate.net |
Molecules containing the trifluoromethylthio (SCF₃) group are of increasing interest in medicinal chemistry. A significant breakthrough in the synthesis of chiral trifluoromethylthiolated tetrahydronaphthalenes involves a bifunctional selenide-catalyzed approach. nih.govcapes.gov.brd-nb.info This method merges a desymmetrization strategy with trifluoromethylthiolation to construct various chiral trifluoromethylthiolated tetrahydronaphthalenes that bear an all-carbon quaternary stereocenter. nih.govcapes.gov.br
The reaction utilizes gem-diaryl-tethered alkenes and alkynes as substrates. nih.gov The selenide catalyst is crucial, as computational studies have shown that it activates the electrophilic SCF₃ reagent more effectively than a corresponding sulfide catalyst. nih.govcapes.gov.br This methodology produces the desired compounds in high yields with excellent enantio- and diastereoselectivities. nih.govcapes.gov.br The reaction is believed to proceed through an intermediate where the chalcogenide has captured a CF₃S cation. d-nb.info This novel method significantly expands the toolkit for accessing stereochemically complex molecules containing the valuable SCF₃ moiety. nih.govacs.org
Table 4: Selenide-Catalyzed Synthesis of Trifluoromethylthiolated Tetrahydronaphthalenes
| Catalyst Type | Substrate Type | Key Transformation | Selectivity | Ref |
|---|---|---|---|---|
| Bifunctional Selenide | gem-Diaryl-tethered alkenes and alkynes | Desymmetrization and Trifluoromethylthiolation | High yields, excellent enantio- and diastereoselectivities | nih.govcapes.gov.brd-nb.info |
| Indane-based Chiral Selenide | Not specified for tetrahydronaphthalenes | Enantioselective trifluoromethylthiolation | High diastereo- and enantioselectivities (for azaheterocycles) | acs.org |
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Electrochemical Reaction Mechanisms
The electrochemical behavior of tetrahydronaphthalene derivatives has been a subject of significant research, leading to the development of novel synthetic methodologies.
Electrochemical methods have been employed to facilitate annulation reactions for the synthesis of tetralin derivatives. wiley.comnih.gov In one such approach, a cobalt-catalyzed hydrogen atom transfer (HAT) initiates a radical/polar crossover annulation between allyl-substituted arenes and electron-deficient alkenes. wiley.comnih.gov This process assembles complex tetralins that are formal [4+2] cycloaddition products of styrenes. wiley.comnih.gov The mechanism is believed to involve a single-electron oxidation of a cyclohexadienyl radical intermediate, which then undergoes deprotonation to form the final tetralin product. nih.gov
In another example, an electrochemical oxidative [4+2] annulation of different styrenes has been achieved to produce polysubstituted 1,2-dihydronaphthalenes, which can be subsequently hydrogenated to yield 1,2,3,4-tetrahydronaphthalenes. chinesechemsoc.org The reaction is initiated by the single-electron oxidation of a styrene (B11656) derivative to form a radical cation. chinesechemsoc.org
Furthermore, electrochemical conditions have been successfully used to promote a Hofer–Moest, intramolecular Friedel–Crafts alkylation sequence to produce 1,1-disubstituted tetrahydronaphthalenes. acs.org This method avoids the use of corrosive reagents typically required in Friedel-Crafts protocols. acs.org
Several proposed mechanisms for the formation of tetrahydronaphthalene derivatives involve radical cyclization followed by deprotonation.
In the cobalt-catalyzed HAT-initiated annulation, the initial step is the generation of a tertiary alkyl radical. This radical undergoes a Giese addition, followed by a dearomative cyclization to form a cyclohexadienyl radical. nih.gov The termination of this sequence is thought to occur through single-electron oxidation of this radical, followed by deprotonation. nih.gov
Visible-light-mediated [4+2] cycloaddition of styrenes provides another route to tetralin derivatives. pkusz.edu.cn The proposed polar radical crossover cycloaddition (PRCC) mechanism involves the oxidation of a styrene to a cation radical. pkusz.edu.cn This intermediate reacts with another styrene molecule, leading to either an electrophilic or radical cyclization. pkusz.edu.cn The resulting intermediate then undergoes deprotonation and hydrogen atom transfer to yield the final rearomatized product. pkusz.edu.cn
Electrochemical synthesis of 1,2-dihydronaphthalenes from styrenes also proceeds through a plausible mechanism involving radical cyclization. chinesechemsoc.org An alkene radical cation, formed via single-electron oxidation, is attacked by a nucleophilic styrene molecule. chinesechemsoc.org The resulting intermediate undergoes radical cyclization, oxidation, and finally deprotonation to afford the dihydronaphthalene product. chinesechemsoc.org
Mechanisms of Oxidative Processes in Tetrahydronaphthalene Chemistry
The oxidation of tetrahydronaphthalene and its derivatives can lead to various products, with the reaction mechanism being highly dependent on the oxidizing agent and reaction conditions.
One of the common transformations is the oxidation of tetrahydronaphthalenes to α-tetralones. acs.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been effectively used for this purpose. acs.org The mechanism of DDQ oxidation is believed to proceed through a hydride abstraction from the benzylic position of the tetrahydronaphthalene, forming a carbocation intermediate. This is followed by the addition of water and subsequent oxidation to the ketone.
The thermal cracking of tetralin also involves complex oxidative and radical processes. acs.org Mechanistic modeling suggests that the pyrolysis proceeds through a free-radical mechanism, involving initiation, H-transfer, isomerization, ring contraction, and decomposition reactions. acs.org The main reaction pathways involve the formation of 1-tetralyl and 2-tetralyl radicals. acs.org
Interactive Data Table: Key Intermediates in Tetrahydronaphthalene Reactions
| Reaction Type | Key Intermediate(s) | Precursors | Final Product(s) |
| Protonated Dissociation | [THN + H(6)]⁺, Benzylium ion, Tropylium ion | 1,2,3,4-Tetrahydronaphthalene (B1681288) | Benzylium ion, Tropylium ion, Propene |
| Co-catalyzed Annulation | Tertiary alkyl radical, Cyclohexadienyl radical | Allyl-substituted arenes, Electron-deficient alkenes | Functionalized tetralins |
| Electrochemical Annulation | Alkene radical cation | Styrenes | Polysubstituted 1,2-dihydronaphthalenes |
| Visible-light Cycloaddition | Cation radical | Styrenes | Substituted tetralins |
| DDQ Oxidation | Carbocation | Tetrahydronaphthalenes | α-Tetralones |
Advanced Analytical Methodologies for Tetrahydronaphthalene Characterization
Chromatographic Techniques
Chromatography is fundamental to separating 1,2,3,5-Tetrahydronaphthalene from reaction mixtures, environmental samples, or isomeric impurities. The choice of technique depends on the complexity of the sample and the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the identification and quantification of volatile and semi-volatile compounds like tetrahydronaphthalenes. In GC, compounds are separated based on their boiling points and affinity for the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For tetrahydronaphthalene isomers, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C10H12, approx. 132.2 g/mol ). The fragmentation pattern is key to distinguishing it from other hydrocarbons. For instance, the analysis of tetralin (1,2,3,4-tetrahydronaphthalene) in various samples has been well-documented, showing characteristic fragments that help in its identification. researchgate.netnasa.govfrontiersin.orgnasa.gov GC-MS is routinely used to analyze complex hydrocarbon mixtures, such as petroleum products and environmental extracts, where tetralin and its alkylated derivatives are common constituents. nasa.govnasa.gov The identification is confirmed by matching the obtained mass spectrum and retention time with those of a known standard or a reference library like the NIST Mass Spectrometry Data Center. nih.gov
Table 1: Illustrative GC-MS Fragmentation Data for a Tetrahydronaphthalene Scaffold
| Feature | Description | Typical m/z Values |
|---|---|---|
| Molecular Ion (M+) | Represents the intact molecule with one electron removed. Confirms the molecular weight. | 132 |
| Base Peak | The most abundant fragment, used for structural inference. For some isomers, this can be m/z 131 or 104. nih.govnih.gov | Varies by isomer |
| Key Fragments | Result from specific bond cleavages, such as loss of alkyl groups or ring fragmentation. | 115, 104, 91 |
Note: This table is illustrative. Actual fragmentation patterns can vary based on the specific isomer and the GC-MS instrument conditions.
Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Complex Mixtures
For exceptionally complex samples like crude oil or heavily contaminated environmental samples, conventional one-dimensional GC may not provide sufficient resolution to separate all components. nih.govacs.org Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. wikipedia.orgchemistry-matters.com
In a GC × GC system, two columns with different stationary phase selectivities (e.g., non-polar followed by polar) are coupled via a modulator. chemistry-matters.comcopernicus.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. chemistry-matters.com This results in a structured two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second. copernicus.org This technique is highly effective for resolving isomeric compounds, such as the various isomers of tetralin and methyl indan, which often co-elute in 1D GC. york.ac.uk The structured nature of the chromatogram allows for the clear visualization of chemical classes (e.g., n-alkanes, cycloalkanes, aromatics), which aids in the identification of components in complex hydrocarbon mixtures. nih.govdlr.de
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and the separation of non-volatile or thermally unstable compounds. For tetrahydronaphthalene derivatives, HPLC is particularly crucial for chiral separations. nih.govresearchgate.netnih.gov If the this compound molecule contains chiral centers, its enantiomers can be separated using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). wiley.com
Cellulose-based CSPs, such as Chiralcel OD-H, have proven effective in separating the enantiomers of various tetrahydronaphthalene derivatives, often achieving baseline separation. nih.govnih.gov Another approach involves using cyclodextrins as chiral selectors, either bonded to the stationary phase or as an additive in the mobile phase, to form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation on a standard C18 column. researchgate.netwiley.com HPLC with UV or electrochemical detection can also be used to determine the enantiomeric purity of synthesized tetralin derivatives with high accuracy and precision. nih.govresearchgate.net Furthermore, quantitative ¹H NMR (qHNMR) results for purity assessment of related compounds have been validated using HPLC, demonstrating the reliability of HPLC for this purpose. mdpi.comresearchgate.net
Table 2: HPLC Methods for Chiral Separation of Tetrahydronaphthalene Derivatives
| Chiral Selector Type | Stationary Phase Example | Mobile Phase Example | Principle |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | n-hexane/isopropanol | Differential interaction (e.g., hydrogen bonding, π-π interactions) between enantiomers and the chiral polymer. nih.govnih.gov |
| Chiral Mobile Phase Additive (CMPA) | C18 (Reversed-Phase) | Methanol/Phosphate Buffer with Carboxymethyl-β-cyclodextrin | Formation of diastereomeric inclusion complexes with different stabilities in the mobile phase. wiley.com |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation and Stereoisomer Ratios
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. rsc.org For 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), detailed ¹H and ¹³C NMR data are available, showing distinct signals for the aromatic and aliphatic protons and carbons. bmrb.iochemicalbook.comspectrabase.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra. bmrb.io For a specific isomer like this compound, the unique symmetry and pattern of ¹H and ¹³C signals would allow it to be distinguished from other isomers. researchgate.net In cases where stereoisomers exist, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry, and the integration of specific signals can be used to determine the ratio of different stereoisomers in a mixture. researchgate.net
Table 3: Representative NMR Chemical Shift Data for 1,2,3,4-Tetrahydronaphthalene (CDCl₃)
| Atom Type | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹³C NMR | 137.3, 129.3, 125.6 | Aromatic carbons |
| 29.6, 23.4 | Aliphatic carbons (CH₂) | |
| ¹H NMR | ~7.07 | Aromatic protons |
| ~2.77 | Aliphatic protons adjacent to the aromatic ring | |
| ~1.80 | Remaining aliphatic protons |
Source: Biological Magnetic Resonance Bank. bmrb.io These values are for the 1,2,3,4-isomer and serve as an illustrative example of the data obtained from NMR.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation
While standard GC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique suitable for a wide range of compounds.
For an unknown compound suspected to be this compound, HRESIMS would measure its mass with high accuracy (e.g., calculated exact mass for C₁₀H₁₂ is 132.0939). This measured mass can then be used to generate a unique molecular formula, confirming the number of carbon, hydrogen, and other atoms present. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown pollutants in environmental samples, as has been demonstrated in the analysis of tetralin-related compounds in water. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a molecule like 1,2,3,4-tetrahydronaphthalene, the IR spectrum provides clear signatures for its constituent aromatic and aliphatic parts.
The primary vibrational modes observed in the IR spectrum of 1,2,3,4-tetrahydronaphthalene and its derivatives include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring are observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.
C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to characteristic absorption bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Bending vibrations for C-H bonds provide further structural information and are typically found in the fingerprint region (below 1500 cm⁻¹).
In substituted tetralin derivatives, such as 6-methoxy-1,2,3,4-tetrahydronaphthalene, additional peaks corresponding to the substituent's functional groups would be present. science.gov For instance, a methoxy (B1213986) group would introduce C-O stretching bands. The IR spectrum of a hydroxylated derivative, ligukangtinol, showed characteristic absorption for hydroxyl groups (3421 cm⁻¹) and a benzene (B151609) ring (1593, 1462 cm⁻¹).
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 3000 | |
| Aromatic C=C | Stretching | 1450 - 1600 | |
| Alcohol O-H | Stretching | ~3421 (Broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org This technique is particularly useful for monitoring the progress of chemical reactions involving chromophores, such as the aromatic ring in tetrahydronaphthalene.
The rate of a reaction can be determined by tracking the change in absorbance of a reactant or product over time at a specific wavelength. thermofisher.com Since the absorbance is directly proportional to the concentration according to the Beer-Lambert law, UV-Vis spectroscopy provides a non-destructive, real-time method for acquiring kinetic data. thermofisher.com
For example, the solvolysis of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) has been monitored by observing the change in its UV spectrum over time. Similarly, in the Knoevenagel condensation involving a tetralone derivative, HPLC with a UV-vis detector was used to monitor the reaction's progress by measuring the concentration of the product at its maximum absorption wavelength (λmax). jascoinc.com This allows for the calculation of reaction rates, rate constants, and the determination of the reaction order. thermofisher.comscispace.com
Advanced Laser Spectroscopic Techniques for Conformational Analysis
The conformational landscape of flexible molecules like tetrahydronaphthalene, which has a non-planar saturated ring, can be precisely investigated using advanced laser spectroscopic techniques. Methods such as laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) spectroscopy, often combined with mass spectrometry and supersonic jet cooling, provide high-resolution spectra that are conformationally selective. science.govacs.org
By cooling the molecules in a supersonic jet to internal temperatures below 5 K, individual conformers can be isolated in the gas phase. acs.org This allows for the recording of distinct vibronic spectra for each conformation without spectral congestion. The analysis of these spectra, aided by quantum chemical calculations, enables the determination of the precise geometry and energy of different conformers.
Studies on 1,2,3,4-tetrahydronaphthalene have utilized LIF and UV absorption spectroscopy to map its vibrational levels in both the ground (S₀) and first excited electronic state (S₁). acs.orgnih.gov These investigations revealed that the molecule possesses a highly twisted half-chair conformation in both electronic states and determined the energy barriers to planarity. acs.orgnih.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. aacrjournals.orgacs.orgnih.gov The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, yielding a precise molecular model.
For a chiral molecule, determining the absolute configuration requires the presence of a heavy atom to utilize the phenomenon of anomalous dispersion. acs.org This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).
The absolute stereochemistry of several tetralin derivatives has been unequivocally established using this method. For instance, the molecular structure and conformation of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a metabolite of naphthalene (B1677914), were determined by X-ray crystallography. aacrjournals.orgacs.org Similarly, the absolute configuration of the enantiomers of N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide was established through X-ray analysis after their separation. iucr.org The technique has also been used to confirm the structure of products from photooxygenation reactions of tetrahydronaphthalene. mdpi.com
| Compound Derivative | Space Group | Key Finding | Reference |
|---|---|---|---|
| anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide | Pca2₁ | Determined "twist-boat" conformation of the saturated ring. | aacrjournals.orgacs.org |
| (+/-)-N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide | Not specified | Established absolute stereochemistry of the separated enantiomers. | iucr.org |
| Photooxygenation product of tetrahydronaphthalene | Not specified | Determined the exact configuration of the resulting tricyclic endoperoxide. | mdpi.com |
Electronic Circular Dichroism (ECD) for Chiral Molecule Characterization
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and conformation of chiral compounds in solution.
The ECD spectrum is highly sensitive to the spatial arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TDDFT) calculations for different possible stereoisomers, the absolute configuration can be assigned. science.gov
This method has been successfully applied to various chiral derivatives of tetralin. For example, the absolute configurations of several spiroketal metabolites featuring a tetrahydronaphthalene moiety were assigned by comparing their experimental ECD spectra to calculated ones. science.gov In another study, the absolute configuration of a chiral tetralin norsesquiterpenoid, ligukangtinol, was established using TDDFT-ECD calculations on its various possible solution conformers. aacrjournals.org This approach confirmed the utility of semi-empirical helicity rules for assigning the configuration of substituted tetralin derivatives. aacrjournals.org
Theoretical and Computational Chemistry Approaches to Tetrahydronaphthalene Systems
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and energetics of organic molecules. DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of applications, from predicting ground-state properties to mapping complex reaction pathways. superfri.orgnih.gov
DFT calculations are frequently employed to optimize the geometry of molecules and determine their thermodynamic stability. For the tetrahydronaphthalene scaffold, theoretical calculations can identify the most stable conformation, such as the twisted conformation of the hydrogenated six-membered ring in 1,2,3,4-tetrahydronaphthalene (B1681288). aip.orgresearchgate.net The unimolecular dissociation of ionized tetralin has been probed using theoretical models, which confirmed reaction mechanisms involving H-shift and ring-opening. nih.gov
Key electronic properties derived from DFT calculations serve as descriptors for molecular reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) mapping is another technique used to predict chemical reactivity by identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov
Table 1: Theoretical Spectroscopic Constants for Tetrahydronaphthalene Isomers This table presents theoretically calculated spectroscopic constants for tetrahydronaphthalene isomers, demonstrating the application of DFT in predicting molecular properties. Data is based on calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory. aip.org
| Parameter | 1,2-Dihydronaphthalene | 1,4-Dihydronaphthalene | 1,2,3,4-Tetrahydronaphthalene |
| Rotational Constant A (MHz) | 1653.9 | 2400.9 | 2582.4 |
| Rotational Constant B (MHz) | 903.8 | 853.4 | 821.1 |
| Rotational Constant C (MHz) | 656.4 | 632.7 | 708.5 |
| Dipole Moment μa (D) | 0.5 | 0.3 | - |
| Dipole Moment μb (D) | 0.3 | 0 | - |
| Dipole Moment μc (D) | 0.1 | 0 | - |
Data for 1,2,3,4-Tetrahydronaphthalene dipole moments were not specified in the provided source.
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and prediction of product distributions. In the context of tetrahydronaphthalene synthesis, computational studies have been instrumental in understanding complex reaction pathways.
For instance, in the enantioselective desymmetrization and difunctionalization of gem-diaryl-tethered alkenes to yield trifluoromethylthiolated tetrahydronaphthalene derivatives, DFT calculations were used to propose a plausible reaction mechanism. d-nb.info The calculations helped to rationalize the role of the catalyst and the formation of specific diastereomeric intermediates. By computing the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile that explains the observed stereoselectivity. d-nb.info
These computational approaches allow for the investigation of transient species, such as diastereomeric intermediates, which may be too short-lived to be observed experimentally. Understanding the relative stabilities and reactivity of these intermediates is crucial for controlling the stereochemical outcome of a reaction.
Computational chemistry plays a pivotal role in understanding how catalysts function at a molecular level. Selenide-catalyzed reactions, which are effective for synthesizing functionalized tetrahydronaphthalenes, have been investigated using DFT. d-nb.info These studies aim to uncover the mechanism of catalytic activation.
In one proposed mechanism for the synthesis of CF3S-tetrahydronaphthalenes, a selenide (B1212193) catalyst is thought to activate the trifluoromethylthiolating reagent in the presence of a Lewis acid to form a key intermediate. d-nb.info The aryl group of the substrate then acts as a nucleophile, attacking this activated complex to form the tetrahydronaphthalene product. d-nb.info DFT calculations support this pathway, indicating that selenide is more effective than sulfide (B99878) in the initial activation step due to a lower energy barrier. d-nb.info
More broadly, the activation of hydrocarbons like alkenes by selenide catalysts represents a significant challenge that has been explored computationally. nih.gov A novel activation mode involving Se⋅⋅⋅π bonding has been discovered, opening new avenues for supramolecular catalysis. nih.govthieme.de DFT calculations are essential for characterizing these weak, non-covalent interactions and understanding how they facilitate chemical transformations, such as intermolecular enyne cyclizations. thieme.de
Molecular Modeling and Dynamics Simulations
While quantum chemical methods are excellent for studying electronic structure and reaction mechanisms, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over longer timescales. scielo.brarxiv.org
Molecular docking and molecular dynamics (MD) simulations are primary tools for studying how ligands, such as tetrahydronaphthalene derivatives, interact with biological macromolecules like proteins and receptors. nih.gov These methods can predict the preferred binding orientation (binding mode) of a ligand within a receptor's active site and estimate the strength of the interaction (binding affinity). researchgate.net
For example, computational studies on aminomethyl tetrahydronaphthalenes have been used to investigate their binding modes with opioid receptors. mdpi.com These simulations revealed key interactions, such as the formation of a salt bridge between the protonated nitrogen atom of the ligand and a specific aspartate residue (D3.32) in the receptor. mdpi.com Such detailed insights into molecular interactions are crucial for understanding the basis of molecular recognition and for designing new molecules with improved binding properties. nih.gov
Table 2: Key Residue Interactions for Aminomethyl Tetrahydronaphthalene Ligands at Opioid Receptors This table summarizes key amino acid residues identified through molecular modeling that are crucial for the binding and selectivity of tetrahydronaphthalene derivatives. mdpi.com
| Receptor Subtype | Key Interacting Residue | Type of Interaction | Significance |
| All (MOR, DOR, KOR) | D3.32 | Salt Bridge | Anchors the ligand in the binding pocket. |
| All (MOR, DOR, KOR) | H6.52 | Hydrogen Bond Network | Stabilizes the phenolic hydroxyl group of the ligand. |
| All (MOR, DOR, KOR) | Y7.43 | Not specified | Key determinant for selectivity among the three receptor subtypes. |
| DOR | W6.58 | Not specified | Essential for selectivity specifically at the δ-opioid receptor. |
Molecular dynamics simulations provide a dynamic view of ligand-receptor interactions, allowing researchers to observe conformational changes in both the ligand and the receptor upon binding. nih.gov These simulations can reveal how a ligand induces specific structural rearrangements in a receptor, which is the basis of agonist-induced receptor activation. scielo.brmdpi.com
Studies on aminomethyl tetrahydronaphthalenes at opioid receptors have used MD simulations to explore the mechanisms responsible for subtype selectivity. mdpi.com The simulations showed that subtle differences in the ligand structures led to different interaction patterns and receptor conformations, explaining why certain compounds are selective for one receptor subtype over others. mdpi.com For instance, the simulations highlighted residue Y7.43 as a key determinant of selectivity across the opioid receptor family. mdpi.com
By analyzing the trajectories from MD simulations, researchers can identify and characterize different conformational states of the receptor. plos.orgnih.gov This information is vital for understanding the structural basis of ligand efficacy (e.g., why some ligands are full agonists while others are partial agonists or antagonists) and for designing new ligands with specific functional profiles. nih.gov
Kinetic Modeling of Chemical Transformations
Kinetic modeling is a crucial tool for understanding the complex reaction networks involved in the chemical transformations of tetrahydronaphthalene systems, particularly during thermal processes like pyrolysis.
The thermal decomposition of tetrahydronaphthalenes, such as 1,2,3,4-tetrahydronaphthalene (tetralin), proceeds through complex free-radical mechanisms. researchgate.net Constructing a reaction mechanism for these processes involves identifying the key elementary steps: initiation, propagation, and termination. researchgate.netresearchgate.net
Initiation: The process begins with the formation of free radicals. In the pyrolysis of tetralin, this can occur through the homolytic cleavage of C-C or C-H bonds. However, a significant pathway for chain initiation involves molecular disproportionation reactions, especially between tetralin and products that form as the reaction progresses, such as 1,2-dihydronaphthalene. researchgate.net
Propagation: Once initiated, a series of chain propagation steps occur. These reactions involve hydrogen abstraction, where a radical removes a hydrogen atom from a tetralin molecule, and β-scission, where a larger radical breaks down into a smaller, unsaturated molecule and a new radical. researchgate.net For tetralin, the dominant radical intermediate is the 1-tetralyl radical. researchgate.net The propagation phase is responsible for the formation of the major products. The pyrolysis of tetralin leads to a variety of products through competing pathways, including:
Ring contraction to form methylindan derivatives. researchgate.net
Dehydrogenation to produce dihydronaphthalene and naphthalene (B1677914). researchgate.net
Hydrogenolytic ring-opening and subsequent cracking of the side-chain. researchgate.net
Expulsion of ethylene to yield benzocyclobutene. researchgate.net
A comprehensive reaction network for tetralin pyrolysis was formulated that includes 174 free-radical steps, involving 23 different radical species and leading to 27 products. researchgate.net
Termination: The chain reactions are terminated when two radicals combine or disproportionate. In the case of tetralin pyrolysis, termination largely occurs through the disproportionation of the 1-tetralyl radical. researchgate.net While the combination of these radicals is kinetically faster, the reaction is highly reversible at pyrolysis temperatures, making disproportionation the more significant termination pathway. researchgate.net
The kinetics of thermal decomposition can be described by calculating key parameters like the rate constant (k) and activation energy (Ea) for the elementary reactions involved. These parameters are essential for accurate kinetic modeling. ijaem.net The rate constant's dependence on temperature is typically described by the Arrhenius equation. bath.ac.uk
Various computational and experimental methods are employed to determine these values. Thermogravimetric analysis (TGA) is a common experimental technique used to study thermal decomposition kinetics. bath.ac.uk By performing TGA at multiple heating rates, the activation energy can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger methods. ijaem.netmdpi.com
For the pyrolysis of tetralin, thermochemical kinetic protocols are used to estimate the rate constants for the numerous steps in the reaction mechanism. researchgate.net These estimations can then be refined by comparing the model's predictions with experimental data. For instance, a kinetic model for tetralin pyrolysis was developed where, after adjusting two key rate constants, the predicted reaction rates showed good agreement with experimental data over a temperature range of 450–730 °C. researchgate.net
The activation energy for a decomposition process represents the minimum energy required for the reaction to occur. For complex multi-step reactions like pyrolysis, the calculated "apparent activation energy" is an effective value that represents a composite of the various reaction steps. huji.ac.il Studies on similar complex organic compounds show that activation energies can be in the range of 170-240 kJ/mol for thermal decomposition processes. bath.ac.ukresearchgate.net
Below is a table summarizing representative kinetic parameters for thermal decomposition processes of complex organic molecules, illustrating the typical range of values obtained.
| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference Compound/System |
|---|---|---|---|
| Isothermal TGA | ~209 | - | Energetic Material (BTATz) |
| Arrhenius Equation Fit | 240.6 | 2.0 x 10¹⁹ | Energetic Material (BTATz) |
| ISO 11358-2:2014(E) | ~170 | - | Parchment Paper |
| Kissinger-Akahira-Sunose (KAS) | 58.09 | - | Ciprofloxacin |
Conformational Analysis of Tetrahydronaphthalene Isomers
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For cyclic systems like tetrahydronaphthalene, this analysis is crucial for understanding their structure, stability, and reactivity. Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface and identifying stable conformers. researchgate.netijert.org
For 1,2,3,4-tetrahydronaphthalene, the partially saturated six-membered ring is not planar and can adopt several conformations, similar to cyclohexane. Rotational spectroscopy measurements combined with quantum chemical calculations have been used to analyze its structure. researchgate.net These studies have revealed that for 1,2,3,4-tetrahydronaphthalene, a single, stable conformation is detected experimentally. researchgate.net
The process of computational conformational analysis typically involves:
Generating Trial Structures: A large number of possible initial structures are generated by systematically rotating around all single bonds. researchgate.net
Geometry Optimization: These trial structures are then subjected to geometry optimization using quantum chemical methods (e.g., DFT with a suitable basis set like 6-31G) to find the local minima on the potential energy surface. ijert.orgsci-hub.box Each of these minima corresponds to a stable conformer.
Energy Calculation and Refinement: The relative energies of these stable conformers are calculated at a higher level of theory to determine their relative populations at a given temperature. nih.gov
For tetrahydronaphthalene systems, the saturated ring can adopt conformations such as a "half-chair" or "sofa." The specific geometry and relative energies of these conformers are influenced by the fusion to the aromatic ring. High-level ab initio and DFT calculations can provide accurate geometries, dipole moments, rotational constants, and relative energies for these conformers.
The following table presents a conceptual summary of the types of data obtained from computational conformational analysis of cyclic hydrocarbon systems.
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Computational Method |
|---|---|---|---|
| Half-Chair (Twist) | 0 (most stable) | Variable | DFT (e.g., B3LYP/6-311++G) |
| Sofa (Envelope) | > 0 | Variable | DFT (e.g., B3LYP/6-311++G) |
| Transition State | Higher | Variable | DFT (e.g., B3LYP/6-311++G**) |
Derivatization and Functionalization Strategies for Tetrahydronaphthalene Core Structures
Installation and Transformation of Functional Groups
The introduction and subsequent conversion of functional groups on the tetrahydronaphthalene skeleton are fundamental to creating structural diversity. Cyano and nitro groups are particularly valuable as they serve as versatile synthetic handles for a wide range of chemical transformations.
Reactions at Cyano and Nitro Positions
The nitro group (–NO₂) on a tetrahydronaphthalene ring is a powerful electron-withdrawing group that can be readily transformed into other functionalities. The most common transformation is its reduction to a primary amine (–NH₂). This six-electron reduction proceeds sequentially through nitroso (–NO) and hydroxylamino (–NHOH) intermediates. nih.gov This conversion can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). nowgonggirlscollege.co.in The resulting amino-tetrahydronaphthalene is a key intermediate that can undergo numerous subsequent reactions, such as acylation to form amides, providing a gateway to a vast array of derivatives. researchgate.net
The cyano, or nitrile, group (–C≡N) is another versatile functional group in organic synthesis. scielo.br Once installed on the tetrahydronaphthalene core, it can be converted into several other important chemical moieties.
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid (–COOH), which can then participate in esterification or amidation reactions. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, partial reduction using reagents like diisobutylaluminium hydride (DIBALH) can yield an aldehyde (–CHO). libretexts.org
Organometallic Addition: The addition of Grignard or organolithium reagents to the nitrile carbon, followed by aqueous workup, leads to the formation of ketones. libretexts.org
These transformations highlight the utility of nitro and cyano groups as synthetic linchpins for the extensive functionalization of the tetrahydronaphthalene framework.
Oxidation and Reduction of Ring Systems
Modification of the tetrahydronaphthalene core itself, through oxidation or reduction of its constituent rings, provides another powerful strategy for derivatization.
Oxidation: A highly effective method for the functionalization of the saturated ring is the regioselective oxidation at the benzylic position to form α-tetralones (dihydronaphthalen-1(2H)-ones). A robust and high-yielding approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. This reaction is typically performed in refluxing aqueous acetic acid and demonstrates high regioselectivity for the benzylic carbon, affording α-tetralone derivatives in excellent yields, often ranging from 90% to 98%. nih.govacs.org This transformation introduces a valuable ketone functionality, which can serve as a handle for further modifications like aldol (B89426) condensations, Wittig reactions, or reductions.
| Entry | Starting Tetrahydronaphthalene (THN) | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | Functionalized THN 1a | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2a | 98 | nih.govacs.org |
| 2 | Functionalized THN 1b | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2b | 95 | nih.govacs.org |
| 3 | Functionalized THN 1c | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2c | 92 | nih.govacs.org |
| 4 | Functionalized THN 1d | DDQ | aq. Acetic Acid | Reflux, 2h | α-Tetralone 2d | 90 | nih.govacs.org |
Synthesis of Complex Tetrahydronaphthalene Conjugates
Connecting the tetrahydronaphthalene core to other molecular entities, such as carbohydrates or other aromatic systems, leads to the creation of complex conjugates with potentially novel biological or material properties.
Glycosylation (S- and N-Glycosides) of Tetrahydronaphthalene Moieties
Glycosylation, the attachment of sugar moieties, is a key strategy for modifying the physicochemical properties of a molecule. Novel S-glycosides and N-glycosides incorporating the 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold have been synthesized through the coupling of functionalized tetrahydronaphthalene aglycons with activated halo-sugars. This facile and high-yielding synthesis can be conducted in either a basic or acidic medium, allowing for the creation of both S-linked and N-linked glycoconjugates. These reactions provide a direct route to complex tetrahydronaphthalene derivatives appended with carbohydrate units like gluco- or galactopyranosyl groups.
Coupling Reactions for Peripheral Functionalization (e.g., Cross-Coupling, Heck, Suzuki)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and functionalizing the aromatic ring of the tetrahydronaphthalene core. wikipedia.orgorganic-chemistry.org To enable these reactions, the tetrahydronaphthalene skeleton is first functionalized with a halide (e.g., Br, I) or a triflate group.
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com This reaction has been applied to tetrahydronaphthalene derivatives in highly sophisticated ways. For instance, an enantioselective migratory Suzuki-Miyaura cross-coupling of a meso-diboryltetrahydronaphthalene has been developed. researchgate.net In the presence of a chiral palladium complex, this reaction proceeds with a "chain-walking" mechanism to provide access to enantiomerically enriched tetralins where the newly introduced aryl group has a 1,3-relationship to the remaining boronic ester group. researchgate.net
The Heck reaction couples an organic halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. drugfuture.comorganic-chemistry.org While specific examples on a pre-formed tetrahydronaphthalene are less common in introductory literature, the principle is widely applicable. A tetrahydronaphthalene bearing a bromine or triflate substituent on its aromatic ring is a suitable substrate for Heck coupling, allowing for the introduction of vinyl groups onto the core structure. The preparation of such halo-substituted tetralins is often performed with the explicit goal of enabling subsequent functionalization via cross-coupling reactions.
| Coupling Reaction | Tetralin Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |
| Suzuki-Miyaura | meso-Diboryltetrahydronaphthalene | Aryl Halide | Chiral Palladium Complex | Enantioselective, Migratory Coupling | researchgate.net |
| Heck (General) | Halo-tetrahydronaphthalene | Alkene | Palladium Catalyst + Base | Forms a C(sp²)-C(sp²) bond to an alkene | drugfuture.comorganic-chemistry.org |
Stereoselective Functionalization
Controlling the three-dimensional arrangement of atoms is crucial for developing molecules with specific biological activities or material properties. Stereoselective functionalization of the tetrahydronaphthalene core, particularly at the saturated ring, has been a major focus of research.
One powerful approach is the use of biocatalysis. For example, the stereoselective ketoreduction of α-tetralone scaffolds using microbial ketoreductase enzymes (from organisms such as Geotrichum candidum or Candida parapsilosis) can produce stereochemically pure diols. rsc.org Similarly, the asymmetric reduction of hydroxynaphthoquinones using NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) yields chiral trihydroxy-1-tetralone derivatives. nih.gov These enzymatic methods provide access to highly enantiomerically enriched products under mild conditions.
Transition-metal catalysis also enables potent stereoselective transformations. An efficient diastereoselective synthesis of complex α-tetralone-fused spirooxindoles has been achieved through a palladium-catalyzed domino reaction. acs.org This process involves a carbene migratory insertion followed by a conjugate addition sequence. Other methods have been developed for the highly stereoselective synthesis of different tetralin-fused spirooxindoles, achieving excellent diastereoselectivities (d.r. >20:1). chemrxiv.org These advanced catalytic methods allow for the construction of multiple stereocenters with high precision in a single operation, rapidly building molecular complexity from the tetrahydronaphthalene core.
Diastereoselective Conversions of Tetrahydronaphthalene Derivatives
The controlled installation of new stereocenters on a pre-existing chiral tetrahydronaphthalene framework is a powerful synthetic tool. Diastereoselective reactions are employed to influence the stereochemical outcome of a transformation, favoring the formation of one diastereomer over others.
One prominent strategy involves the reduction of tetralin-1,4-dione, a symmetrical diketone that is the stable tautomer of 1,4-dihydroxynaphthalene. The reduction of this compound can lead to cis- or trans-diols, and the stereochemical outcome is highly dependent on the choice of reducing agent. nih.gov Bulky reducing agents, such as L-Selectride, tend to attack from the less hindered face, leading preferentially to the cis-diol. Conversely, reagents like Red-Al typically favor the formation of the trans-diol. nih.gov The ability to selectively generate either the cis or trans diastereomer provides a versatile entry point into a range of synthetically useful 1,4-tetralindiols. nih.gov
The diastereoselective reduction of tetralin-1,4-dione has been systematically studied, yielding predictable and controllable outcomes. The results of these reductions using various agents are summarized in the table below.
Table 1: Diastereoselective Reduction of Tetralin-1,4-dione This table is interactive. You can sort and filter the data.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Combined Yield (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0 to rt | 57 : 43 | 98 |
| LiAlH₄ | THF | 0 to rt | 44 : 56 | 76 |
| L-Selectride | THF | -78 to rt | 84 : 16 | 91 |
| Red-Al | THF | -78 to rt | 13 : 87 | 95 |
Data sourced from a study on the diastereoselective and enantioselective reduction of tetralin-1,4-dione. nih.gov
These methods provide a foundation for constructing complex molecules where the relative stereochemistry at the C1 and C4 positions of the tetrahydronaphthalene ring is critical for biological function or subsequent synthetic transformations.
Enantioselective Sulfenylation of Diols Derived from Tetrahydronaphthalenes
The introduction of sulfur-containing functional groups in a stereocontrolled manner is of great interest in medicinal chemistry, as organosulfur compounds are prevalent in numerous pharmaceuticals. Enantioselective sulfenylation involves the asymmetric addition of a sulfur electrophile to a nucleophile, creating a chiral C-S bond. While direct research on the enantioselective sulfenylation of diols derived from tetrahydronaphthalenes is limited, the principles can be inferred from broader studies on asymmetric sulfenylation and the desymmetrization of diols.
A relevant strategy involves the desymmetrization of meso-diols, where a prochiral molecule is converted into a chiral one. This approach can be applied to olefinic 1,3-diols, which can be desymmetrized through catalytic asymmetric bromoetherification using C2-symmetric sulfides as catalysts. d-nb.info This highlights the potential for using chiral sulfur-based reagents or catalysts to achieve enantioselectivity in reactions involving diols.
Furthermore, research into the enantioselective desymmetrization and difunctionalization of gem-diaryl-tethered alkenes has led to the synthesis of trifluoromethylthiolated tetrahydronaphthalene derivatives. d-nb.info This process, facilitated by a bifunctional selenide (B1212193) catalyst, simultaneously creates a C-S bond and multiple stereocenters, including a quaternary carbon, with high enantioselectivity. d-nb.info Although this example involves an alkene rather than a diol as the direct substrate for sulfenylation, it demonstrates a powerful method for the asymmetric synthesis of sulfur-containing tetralin derivatives. The reaction proceeds efficiently, as shown in the scaled-up synthesis of a key product.
Table 2: Scaled-Up Enantioselective Trifluoromethylthiolation This table is interactive. You can sort and filter the data.
| Substrate | Catalyst Loading (mol%) | Scale (g) | Yield (%) | Enantiomeric Excess (ee %) |
|---|
Data adapted from research on selenide-catalyzed enantioselective synthesis of trifluoromethylthiolated tetrahydronaphthalenes. d-nb.info
These advanced methods underscore the ongoing development of sophisticated catalytic systems to achieve high levels of stereocontrol in the functionalization of tetrahydronaphthalene core structures, providing access to valuable chiral building blocks for various applications.
Catalytic Transformations of Tetrahydronaphthalenes in Synthetic Applications
Hydrogenation Catalysis of Tetrahydronaphthalenes
Dehydrogenation Catalysis of Tetrahydronaphthalenes
Dehydrogenation, the process of removing hydrogen, is another key transformation, often used to produce naphthalene (B1677914) from its hydrogenated counterparts. This reaction is also well-documented for Tetralin, which can be dehydrogenated back to naphthalene. sigmaaldrich.com One study was identified that investigates the catalytic dehydrogenation of 5-substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives over a palladium-on-charcoal catalyst. acs.org This research provides insights into how substituents on the aromatic ring influence the reaction but does not provide direct data on the acceptorless dehydrogenation or the use of hybrid catalyst systems for the unsubstituted 1,2,3,5-tetrahydronaphthalene isomer.
Oxidation Catalysis of Tetrahydronaphthalenes
Directed Oxidation for Specific Functionalization
The oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) and its derivatives is a powerful method for introducing carbonyl functionality. A significant challenge is controlling the regioselectivity of the oxidation, particularly at the benzylic positions (C1 and C4), which are most susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates.
Recent research has demonstrated highly regioselective methods for the synthesis of α-tetralone derivatives from tetrahydronaphthalene precursors. One effective strategy involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. This method, conducted in refluxing aqueous acetic acid, allows for the targeted oxidation at the benzylic position to yield the corresponding α-tetralone with high efficiency. The reaction proceeds with excellent regioselectivity and can produce yields ranging from 90% to 98%. This approach is valuable for creating key intermediates for more complex molecules. For instance, photocatalytic selective oxidation of tetralin using a boron-doped polymeric carbon nitride catalyst and air as a green oxidant can produce 3,4-dihydronaphthalen-1(2H)-one in an 81% yield acs.org. Stronger oxidizing agents, such as acidified potassium permanganate, can lead to the cleavage of the non-aromatic ring to form phthalic acid shaalaa.com.
| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Functionalized Tetrahydronaphthalene | DDQ | Aqueous Acetic Acid, Reflux | α-Tetralone | 90-98% |
| 1,2,3,4-Tetrahydronaphthalene | BPCN Catalyst / Air | Visible Light | 3,4-Dihydronaphthalen-1(2H)-one | 81% acs.org |
| 1,2,3,4-Tetrahydronaphthalene | Acidified KMnO4 | - | Phthalic Acid | - shaalaa.com |
Electrochemical Oxidation in Organic Synthesis
Electrochemical methods offer a green and highly controllable alternative to chemical oxidants for the functionalization of organic molecules. In the context of tetrahydronaphthalene, electrochemical oxidation can be employed to achieve transformations under mild conditions, often with high selectivity and without the need for stoichiometric amounts of hazardous reagents.
The anodic oxidation of 1,2,3,4-tetrahydronaphthalene analogs has been studied, revealing pathways for intramolecular cyclization, which is particularly relevant in the synthesis of alkaloids. This process typically involves the oxidation of the aromatic ring to generate a radical cation, which can then be trapped by an internal nucleophile. The selectivity and efficiency of these reactions can be finely tuned by controlling the electrode potential, solvent, and supporting electrolyte. This level of control allows for the synthesis of complex polycyclic structures from relatively simple tetrahydronaphthalene precursors.
Reduction Catalysis
The reduction of oxidized tetrahydronaphthalene derivatives, such as diones and ketones, is a critical step in the synthesis of many biologically active molecules and natural products. Modern catalysis provides tools for achieving these reductions with high levels of stereocontrol.
The reduction of tetralin-1,4-dione, a stable tautomer of 1,4-dihydroxynaphthalene, serves as an excellent model for studying stereoselective reductions. beilstein-journals.orgnih.govsemanticscholar.orgnih.govresearchgate.net The choice of reducing agent has a profound impact on the diastereoselectivity of the reaction, which produces a mixture of cis- and trans-1,4-diols. beilstein-journals.orgnih.govsemanticscholar.orgnih.govresearchgate.net
For example, bulky hydride reagents exhibit high levels of stereocontrol. L-Selectride® delivers the hydride from the less hindered face of an intermediate boranyloxy-tetralone, leading preferentially to the cis-diol with a diastereomeric ratio (d.r.) of 84:16. beilstein-journals.orgnih.govnih.govresearchgate.net Conversely, Red-Al® shows the opposite selectivity, affording the trans-diol as the major product (d.r. 13:87). beilstein-journals.orgnih.govnih.govresearchgate.net Less bulky reagents like sodium borohydride (NaBH₄) and borane (BH₃) provide lower diastereoselectivity. beilstein-journals.orgnih.govsemanticscholar.orgnih.govresearchgate.net Furthermore, by using a controlled amount of borane, the reaction can be stopped cleanly after the first reduction to yield the mono-reduction product, 4-hydroxy-1-tetralone. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net
| Reducing Agent | Product(s) | Diastereomeric Ratio (cis:trans) | Yield |
|---|---|---|---|
| NaBH₄ | cis/trans-Diol | 55:45 | 98% |
| L-Selectride® | cis/trans-Diol | 84:16 | 76% |
| Red-Al® | cis/trans-Diol | 13:87 | 91% |
| BH₃·THF | cis/trans-Diol | 60:40 | 96% |
| BH₃·THF (0.45 equiv) | 4-Hydroxy-1-tetralone | - | Good |
Data sourced from Kündig, E. P., & Enriquez-Garcia, A. (2008). Beilstein Journal of Organic Chemistry, 4, 37. beilstein-journals.orgnih.govnih.gov
For the synthesis of enantiomerically pure compounds, chiral catalysts are indispensable. The asymmetric reduction of tetralin-1,4-dione and its mono-reduced counterpart, 4-hydroxy-1-tetralone, has been achieved with exceptional levels of enantioselectivity using Corey-Bakshi-Shibata (CBS) reduction protocols.
The enantioselective bis-reduction of the dione (B5365651) using a chiral oxazaborolidine catalyst and borane affords the (1R,4R)-trans-diol in 72% yield and with an outstanding 99% enantiomeric excess (ee). beilstein-journals.orgnih.gov Similarly, the enantioselective mono-reduction can be optimized to produce (4R)-4-hydroxy-1-tetralone in 81% yield and 95% ee. beilstein-journals.orgnih.gov These highly enantioenriched products are valuable chiral building blocks for synthesizing complex molecules, such as the natural product catalponol. semanticscholar.org
Cascade and Tandem Catalytic Reactions
Relay-cascade catalysis represents an advanced strategy that enhances atom and step economy. In these reactions, a single catalyst can initiate a sequence of transformations, or the product of one catalytic cycle becomes the substrate for the next. Radical relay cascades are particularly attractive as they often require only a catalytic amount of an initiator to start a chain reaction, where the radical character is recycled throughout the process. rsc.org
These methods enable the rapid construction of complex molecular architectures from simple precursors. rsc.org While specific, named relay-cascades involving the 1,2,3,4-tetrahydronaphthalene core are part of advanced, ongoing research, the principles are highly applicable. For example, an iron(III)-catalyzed strategy can convert aryl ketone precursors into functionalized tetrahydronaphthalenes through a process involving reactive 3,4-dihydro-2H-pyran intermediates that undergo a subsequent Friedel-Crafts alkylation in a one-pot fashion. nih.gov Such strategies open the door to more efficient syntheses of complex tetralin-based molecules, benefiting both academic research and industrial manufacturing. rsc.org
Multicomponent Catalysis for Diverse Product Formation [8.4]
Multicomponent catalysis involving 1,2,3,4-tetrahydronaphthalene and its derivatives has emerged as a powerful strategy for the efficient construction of complex molecular architectures. These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of atom economy, step efficiency, and the generation of diverse chemical libraries. The tetrahydronaphthalene scaffold, with its fused aliphatic and aromatic rings, provides a versatile building block for the synthesis of a wide array of heterocyclic and spirocyclic compounds with potential applications in medicinal chemistry and materials science.
Recent research has focused on the development of novel catalytic systems that can effectively orchestrate the intricate bond-forming events in these multicomponent reactions. A notable example involves the synthesis of spirooxindole-annulated thiopyran derivatives. In an efficient one-pot, five-component reaction, various primary amines, carbon disulfide, malononitrile (B47326), and isatin derivatives are reacted in the presence of a catalyst to yield complex spiro compounds. This methodology highlights the ability of multicomponent reactions to rapidly generate molecular complexity from simple starting materials.
Another significant area of research is the synthesis of spiro[indoline-pyranodioxine] derivatives. A three-component reaction of an isatin, an active methylene compound (like malononitrile or ethyl cyanoacetate), and 2,2-dimethyl-1,3-dioxane-4-6-dione, catalyzed by nano-ZnO, demonstrates a green and efficient route to these novel heterocyclic systems. The catalyst's reusability and the mild reaction conditions underscore the sustainable nature of this approach.
Furthermore, the substrate-controlled three-component synthesis of diverse fused heterocycles showcases the versatility of multicomponent strategies. By carefully selecting the combination of substrates, such as heterocyclic ketene aminals, aryl glyoxals, and cyclic 1,3-dicarbonyl compounds, a variety of fused heterocyclic systems can be accessed. This approach allows for the programmed synthesis of different molecular frameworks by simply altering one of the reaction components.
The following tables summarize key research findings in the multicomponent catalytic transformations of 1,2,3,4-tetrahydronaphthalene derivatives, illustrating the diversity of products that can be achieved.
Table 1: Multicomponent Synthesis of Spirooxindole-Annulated Thiopyran Derivatives
| Entry | Primary Amine | Isatin Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Methylamine | Isatin | K₂CO₃ | Ethanol | 2 | 95 |
| 2 | Ethylamine | 5-Bromo-isatin | K₂CO₃ | Ethanol | 2.5 | 92 |
| 3 | Propylamine | 5-Chloro-isatin | K₂CO₃ | Ethanol | 3 | 90 |
| 4 | Benzylamine | 5-Methyl-isatin | K₂CO₃ | Ethanol | 2.5 | 93 |
Table 2: Nano-ZnO Catalyzed Synthesis of Spiro[indoline-pyranodioxine] Derivatives
| Entry | Isatin Derivative | Active Methylene Compound | Irradiation | Time | Yield (%) |
| 1 | Isatin | Malononitrile | Conventional Heating | 3 h | 92 |
| 2 | 5-Bromo-isatin | Malononitrile | Microwave | 5 min | 94 |
| 3 | Isatin | Ethyl Cyanoacetate | Conventional Heating | 4 h | 88 |
| 4 | 5-Chloro-isatin | Ethyl Cyanoacetate | Microwave | 7 min | 90 |
Table 3: Substrate-Controlled Three-Component Synthesis of Fused Heterocycles
| Entry | Heterocyclic Ketene Aminal | Cyclic 1,3-Dicarbonyl | Product Type |
| 1 | Imidazolidine-2-ylidene | Dimedone | Imidazo[1,2-a]quinoline |
| 2 | Pyrrolidin-2-ylidene | 4-Hydroxycoumarin | Pyrrolo[1,2-a]imidazole |
| 3 | Thiazolidin-2-ylidene | Barbituric Acid | Pyrrolo[2,1-b]thiazole |
Role of Tetrahydronaphthalenes As Chemical Building Blocks and Synthetic Intermediates
Precursors for Polycyclic Aromatic Hydrocarbons and Related Scaffolds
Polycyclic aromatic hydrocarbons (PAHs) represent an important class of π-conjugated molecules that find applications in the development of optoelectronic materials and devices. chemistryviews.org The specific properties of these materials are intrinsically linked to the molecular architecture of their constituent PAHs. chemistryviews.org 1,2,3,4-Tetrahydronaphthalene (B1681288) provides a fundamental scaffold for constructing these larger, fully aromatic systems. The transformation is typically achieved through dehydrogenation, a process that converts the saturated cyclohexane portion of the tetralin core into a second aromatic ring, yielding a naphthalene (B1677914) system. This naphthalene unit can then be further elaborated into more intricate PAHs such as anthracene, phenanthrene, and pyrene using various synthetic strategies, including annulative dimerization reactions. chemistryviews.orgresearchgate.net Modern synthetic methods, such as direct arylation via transient ligand-directed C-H functionalization followed by cycloaromatization, have been established to efficiently construct a variety of PAHs from simpler aromatic precursors. figshare.com
Intermediate in the Synthesis of Complex Organic Molecules
The tetrahydronaphthalene framework is a recurring structural motif found in a multitude of complex and biologically active molecules. acs.org It is a key intermediate in the laboratory synthesis of numerous organic compounds. cymitquimica.com For example, it is employed in the production of aryl tetralones, which have been investigated for their potential anticancer properties. The synthesis of novel amide derivatives of tetrahydronaphthalene has also been pursued, leading to compounds with potent inhibitory activity against Mycobacterium tuberculosis. nih.gov In industrial applications, the oxidation of tetrahydronaphthalene is a key step in manufacturing α-naphthol (1-naphthol), which is a precursor for dyes, plasticizers, and the widely used insecticide carbaryl. atamanchemicals.comschultzchem.com
Building Blocks for Functional Materials (e.g., Optoelectronics, Organic Semiconductors)
The inherent structural rigidity and aromatic character of the tetrahydronaphthalene core make it a desirable component in the design of functional materials. By serving as precursors to PAHs, tetrahydronaphthalene derivatives are fundamental to the synthesis of organic semiconductors. chemistryviews.org These materials are critical for a wide range of optoelectronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. dlr.de A significant hurdle in the application of organic semiconductors is their stability; therefore, designing molecules with reduced sensitivity to visible light is essential for ensuring long-term operational reliability. frontiersin.org By incorporating the tetrahydronaphthalene scaffold and its derivatives, chemists can meticulously tune the electronic properties, such as the bandgap, of the final materials to enhance their performance and stability in electronic devices. frontiersin.org
Application in the Synthesis of Specific Compound Classes
The tetrahydronaphthalene structural unit is a core component of numerous natural products, most notably steroids and alkaloids. acs.org Steroidal alkaloids, which are nitrogen-containing steroid derivatives, display a broad spectrum of biological activities and include several important therapeutic drugs. chemrxiv.orgnih.gov The synthesis of these intricate natural products frequently involves the construction or modification of their characteristic polycyclic ring systems. The tetrahydronaphthalene moiety often serves as the A and B rings of the foundational steroid nucleus. For instance, prominent steroid derivatives like estrone, estradiol, and estriol all contain this essential structural fragment. acs.org Synthetic routes targeting these classes of molecules often employ precursors that already contain the tetrahydronaphthalene skeleton, which is subsequently elaborated to form the complete, multi-ring structure.
Retinoids are a class of compounds related to vitamin A, structurally defined by a cyclohexenyl ring linked to a polyene chain with a polar end group. acs.org The development of synthetic retinoids focuses on enhancing stability and improving selectivity for retinoic acid receptors (RARs). This has led to analogs where the chemically unstable polyene chain is substituted with more robust aromatic structures. While direct synthesis from 1,2,3,4-tetrahydronaphthalene is not the predominant method, the tetralone scaffold, which is derived from tetralin, is a key building block for the cyclic portion of various retinoid analogs. The general synthetic approach for retinoids often involves the coupling of a cyclic component, such as a substituted tetralone, with a side-chain fragment to assemble the final molecule. google.com
Cycloaddition reactions are highly effective methods for the efficient assembly of cyclic and polycyclic structures. The tetrahydronaphthalene skeleton can be integrated into novel dipolar precursors designed for use in palladium-catalyzed cycloaddition reactions. acs.org Through the assembly of a vinylethylene carbonate unit onto the tetrahydronaphthalene framework, a versatile precursor is generated that can participate in several cycloaddition pathways, including [3 + 2], [5 + 4], and [5 + 2] cycloadditions. acs.orgacs.org This powerful strategy facilitates the synthesis of complex, fused heterocyclic systems built upon the tetrahydronaphthalene core. acs.org These reactions are noted for their good efficiency and their tolerance of a wide range of functional groups, offering access to a rich diversity of molecular architectures. acs.org
Interactive Data Tables
Reaction Data
An overview of cycloaddition reactions involving tetrahydronaphthalene-based precursors.
| Reaction Type | Precursor(s) | Reagent(s)/Catalyst(s) | Product Type | Yield | Reference(s) |
| [3 + 2] Cycloaddition | Tetrahydronaphthalene-fused dipolar precursor, Isocyanatobenzene | Pd(PPh₃)₄ | Tetrahydronaphthalene-fused oxazolidin-2-one | 88% | acs.org |
| [5 + 4] Cycloaddition | Tetrahydronaphthalene-fused dipolar precursor, α,β-unsaturated imine | Pd(dba)₂, PPh₃ | 1,5-Oxazonine derivative | 73% | acs.org |
| Diels-Alder Cycloaddition | Substituted 3-benzoylamino-pyran-2-ones, Maleic anhydride | 1,2,3,4-Tetrahydronaphthalene (solvent) | bicyclo[2.2.2]oct-7-ene-dianhydrides | Not specified | clockss.org |
Mentioned Chemical Compounds
Spirocyclic Scaffolds (e.g., Spiro-Tetrahydroquinolines)
The tetrahydronaphthalene framework serves as a foundational component in the synthesis of spirocyclic compounds, which are characterized by two rings connected through a single shared atom. bldpharm.com These structures are of significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties. bldpharm.com
The synthesis of novel spiro-tetrahydroquinoline derivatives, for example, can utilize building blocks that incorporate a tetrahydronaphthalene-like moiety. A highly diastereoselective one-pot reaction method has been reported for creating such complex spiro-compounds. nih.govmdpi.com While the specific starting materials in these syntheses may vary, the underlying principle involves the construction of a spiro-center that links the tetrahydroquinoline core to another cyclic system. The resulting spiro-tetrahydroquinolines have been investigated for pharmacological effects, such as wound healing. nih.govresearchgate.net The rigid, yet three-dimensional, nature of the spirocyclic scaffold is crucial for its interaction with biological targets. bldpharm.com
Hydrogen-Donor Solvents in Chemical Processes (e.g., Coal Liquefaction Research)
One of the most significant industrial and research applications of 1,2,3,4-tetrahydronaphthalene (tetralin) is its role as a hydrogen-donor solvent. atamanchemicals.comwikipedia.org This capability is particularly crucial in processes like direct coal liquefaction. atamanchemicals.com
Coal liquefaction is a process that converts solid coal into liquid fuels by breaking down its complex macromolecular structure and adding hydrogen. frontiersin.org Tetralin is an excellent hydrogen-donor solvent for this purpose because it can transfer hydrogen atoms to the coal fragments (radicals) that form upon heating. atamanchemicals.comresearchgate.net This hydrogen transfer stabilizes the reactive radicals, preventing them from recombining into larger, undesirable structures (coke) and facilitating their conversion into smaller, liquid molecules. atamanchemicals.com
During this process, 1,2,3,4-tetrahydronaphthalene donates hydrogen and is itself converted primarily to naphthalene. frontiersin.orgfrontiersin.org The effectiveness of this process is dependent on reaction conditions such as temperature. Research shows that at lower temperatures (around 380°C), tetralin primarily acts as a shuttle, transferring active hydrogen. frontiersin.orgnih.gov At higher temperatures (around 420°C), it more readily undergoes dehydrogenation to provide this active hydrogen directly. frontiersin.orgnih.gov
Studies investigating the transformation of tetralin during the liquefaction of specific types of coal, such as Wucaiwan coal, have quantified its conversion. At 380°C and 420°C, the transformation rates of tetralin were found to be 69.76% and 83.86%, respectively, with naphthalene being the main product. frontiersin.orgfrontiersin.org This highlights the direct role of tetralin in providing the hydrogen necessary for the liquefaction process.
Future Research Directions and Emerging Paradigms in Tetrahydronaphthalene Chemistry
Development of Novel and Efficient Synthetic Routes
The demand for structurally diverse tetrahydronaphthalene derivatives necessitates the continuous development of innovative and efficient synthetic strategies. Traditional methods, such as the Darzens tetralin synthesis or the simple hydrogenation of naphthalene (B1677914), are being supplemented by more sophisticated and versatile catalytic approaches. atamanchemicals.comwikipedia.org
A significant advancement involves an iron(III)-catalyzed strategy for producing functionalized tetrahydronaphthalenes from simple aryl ketone precursors. nih.gov This method is noted for its operational simplicity and provides an alternative to conventional [4+2]-cycloaddition reactions. The process demonstrates divergent reactivity, where the choice between a Brønsted or Lewis acid catalyst can selectively yield either 3,4-dihydro-2H-pyrans or tetrahydronaphthalenes from the same α-arylated aryl ketone precursor. nih.gov Mechanistic studies have shown that the pyrans act as reactive intermediates, which then undergo an iron(III)-catalyzed Friedel-Crafts alkylation to form the final tetrahydronaphthalene products in high yields. nih.gov This iron-based catalytic system is not only mild and efficient but also utilizes an environmentally benign metal. nih.gov
Another novel approach focuses on the synthesis of a tetrasubstituted tetrahydronaphthalene scaffold through a MgBr₂-catalyzed Friedel-Crafts epoxide cycloalkylation, which serves as the key step in the sequence. nih.govacs.org This methodology allows for the construction of a previously undescribed 1,3,5,7-oxygen-tetrasubstituted ring system, designed for applications in α-helix mimicry. nih.govacs.org
Furthermore, synthetic routes to specific isomers, such as 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, have been developed. One efficient, high-yield method begins with the commercially available 1,5-dihydroxynaphthalene (B47172) and involves a key air oxidation step of a bis(trimethylsilyloxy)diene precursor. nih.govmdpi.com Research has also focused on optimizing existing protocols, for instance, by using 10% Pd/C as a cost-effective and high-yield catalyst for the synthesis of substituted tetrahydronaphthalenes, proving more suitable for industrial production compared to other reagents. smmu.edu.cn
Table 1: Comparison of Novel Synthetic Routes for Tetrahydronaphthalene Derivatives
| Method | Catalyst / Key Reagent | Precursor(s) | Key Feature | Ref. |
|---|---|---|---|---|
| Iron-Catalyzed Cyclization | Iron(III) chloride (FeCl₃) | Aryl ketones | Mild conditions, operational simplicity, avoids [4+2] cycloadditions. | nih.gov |
| Friedel-Crafts Epoxide Cycloalkylation | Magnesium bromide (MgBr₂) | Substituted epoxide | Creates a novel tetrasubstituted scaffold for proteomimetics. | nih.govacs.org |
| Air Oxidation | Aerial Oxygen (O₂) | Bis(trimethylsilyloxy)diene | High-yield route to specific dione (B5365651) derivatives. | nih.govmdpi.com |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Naphthalene derivatives | Optimized for industrial scale-up, cost-effective. | smmu.edu.cn |
Exploration of New Chiral Catalysts for Asymmetric Transformations
The synthesis of enantiopure tetrahydronaphthalene derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Research in this area is focused on the discovery and application of new chiral catalysts that can control stereoselectivity in key bond-forming reactions.
One innovative strategy allows for the preparation of 1-tetralones bearing a remote C4 quaternary stereocenter in a highly enantioselective manner. nih.gov This is achieved through a two-step sequence involving a Palladium-catalyzed asymmetric conjugate addition followed by a Rhodium-catalyzed enantiospecific C-C/C-H bond reorganization. This method effectively transfers a stereocenter from a proximal to a remote position, addressing a significant challenge in asymmetric synthesis. nih.gov
Organocatalysis has also emerged as a powerful tool. A guanidine-urea bifunctional organocatalyst has been successfully used for the highly enantioselective α-hydroxylation of 1-tetralone-derived β-ketoesters. nih.gov Using cumene (B47948) hydroperoxide as a safe and commercially available oxidant, this method yields α-hydroxylation products with up to 95% enantiomeric excess (ee) and in 99% yield. nih.gov
In addition to small-molecule catalysts, biocatalysis offers a green and highly selective alternative. The asymmetric microbial reduction of α- and β-tetralones has been demonstrated using microorganisms such as Rhodotorula rubra and Sporobolomyces pararoseus. rsc.org R. rubra consistently produces (S)-alcohols with high enantioselectivity, achieving up to 90% ee and 100% conversion for (S)-β-tetralol. rsc.org The selectivity of S. pararoseus was found to be highly dependent on substituents at the 4-position, allowing for the synthesis of enantiomerically pure cis-alcohols. rsc.org Furthermore, recoverable catalysts, such as a dendrimeric-supported prolinol, have been employed for the asymmetric reduction of tetralones, yielding products with up to 97% ee and facilitating catalyst recycling. researchgate.net
Table 2: Chiral Catalysts for Asymmetric Synthesis of Tetralone/Tetrahydronaphthalene Derivatives
| Catalyst Type | Reaction | Key Catalyst / Biocatalyst | Enantioselectivity (ee) | Ref. |
|---|---|---|---|---|
| Transition Metal | C-C/C-H Activation | Rhodium complex | High | nih.gov |
| Organocatalyst | α-Hydroxylation | Guanidine-urea bifunctional catalyst | Up to 95% | nih.gov |
| Biocatalyst | Ketone Reduction | Rhodotorula rubra | Up to 90% | rsc.org |
| Supported Catalyst | Ketone Reduction | Dendrimeric supported prolinol | Up to 97% | researchgate.net |
Advanced Mechanistic Elucidation using Integrated Experimental and Computational Methods
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The integration of experimental techniques with computational chemistry provides powerful insights into the intricate pathways of chemical reactions involving tetrahydronaphthalenes.
In the iron(III)-catalyzed synthesis of tetrahydronaphthalenes, detailed experimental investigations successfully identified 3,4-dihydro-2H-pyrans as key reactive intermediates. nih.gov Researchers were able to isolate and characterize a pyran intermediate, confirming that its subsequent FeCl₃-catalyzed Friedel-Crafts alkylation leads exclusively to the tetrahydronaphthalene product. nih.gov Similarly, the mechanism of palladium-catalyzed dehydrogenation of tetralin to naphthalene has been elucidated, proceeding through an oxidative addition of Pd(0) into a labile benzylic C-H bond. stackexchange.com
Computational methods are increasingly being used to complement these experimental findings. For instance, computational studies have been applied to understand the molecular mechanism of how aminomethyl tetrahydronaphthalene derivatives bind to and activate opioid receptors. semanticscholar.org These studies have identified key amino acid residues, such as Y7.43, that determine binding selectivity among different receptor subtypes and have proposed a stepwise mechanism for signal transduction. semanticscholar.org While focused on bioactivity rather than synthesis, this work exemplifies the power of computational tools in studying tetrahydronaphthalene systems.
Tentative mechanisms for other reactions have also been proposed based on experimental observations. The air oxidation of a bis(enolsilylether) to a tetrahydronaphthalene dione is thought to proceed via a radical pathway. mdpi.com In the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes, a plausible mechanism involves the activation of carbonyl groups and malononitrile (B47326) by the ascorbic acid catalyst. orgchemres.org The combination of such experimental evidence with quantum chemical calculations is a growing trend that allows for the validation of proposed transition states and intermediates, providing a more complete picture of the reaction landscape.
Innovations in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for tetrahydronaphthalene and its derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. orgchemres.org
A prominent example of green innovation is the solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. orgchemres.org This approach utilizes ascorbic acid (vitamin C), a natural, safe, and cost-effective organocatalyst, under solvent-free conditions. The reaction proceeds via a multicomponent reaction (MCR), which enhances atom economy and simplifies the process, leading to excellent yields (70-98%) in short reaction times (22-70 min). orgchemres.orgorgchemres.org The elimination of solvents reduces hazardous waste and simplifies product separation. orgchemres.org
The use of supercritical fluids represents another significant green methodology. The hydrogenation of naphthalene to tetralin has been successfully demonstrated in supercritical hexane. mdpi.comresearchgate.net This technique benefits from the higher diffusivity and lower viscosity of supercritical fluids, which intensifies mass transfer and increases the reaction rate. mdpi.comresearchgate.net The process uses a recoverable and reusable catalyst consisting of low-loaded platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer. mdpi.comresearchgate.net
The choice of catalyst metal also plays a role in sustainability. The use of iron, an abundant and environmentally benign metal, in the synthesis of functionalized tetrahydronaphthalenes is a greener alternative to catalysts based on precious or toxic metals. nih.gov Additionally, the use of ionic liquids like [Bnmim]Cl as both a catalyst and a neutral reaction medium provides another avenue for greener synthesis of tetrahydronaphthalene derivatives. researchgate.net These innovations reflect a paradigm shift towards more sustainable practices in chemical synthesis.
Table 3: Green and Sustainable Approaches in Tetrahydronaphthalene Synthesis
| Green Methodology | Catalyst / Medium | Key Advantages | Ref. |
|---|---|---|---|
| Solvent-Free Synthesis | Ascorbic Acid (Vitamin C) | Eliminates hazardous solvents, uses natural catalyst, high atom economy. | orgchemres.orgorgchemres.org |
| Supercritical Fluids | Pt Nanoparticles / Supercritical Hexane | Increased reaction rates, easy product separation, reusable catalyst. | mdpi.comresearchgate.net |
| Benign Metal Catalysis | Iron(III) Chloride | Utilizes an abundant, non-toxic, and environmentally friendly metal. | nih.gov |
| Ionic Liquids | [Bnmim]Cl | Serves as both catalyst and recyclable reaction medium. | researchgate.net |
Application of Tetrahydronaphthalene Derivatives as Scaffolds for Chemical Probe Design
The rigid, three-dimensional structure of the tetrahydronaphthalene core makes it an excellent scaffold for the design of chemical probes to investigate biological systems. By systematically arranging functional groups in space, these scaffolds can mimic natural recognition motifs or present pharmacophores in a defined orientation.
A compelling application is the use of a tetrasubstituted tetrahydronaphthalene scaffold to mimic the i, i+3, and i+4 residues of an α-helix. nih.govacs.org The protein backbone is replaced by the organic scaffold, which organizes side-chain functionalities for target recognition. nih.gov This approach, known as proteomimetics, allows for the direct application of protein sequence information to the design of small-molecule inhibitors of protein-protein interactions. nih.govacs.org
Tetrahydronaphthalene derivatives have also been explicitly designed as chemical probes for specific protein targets. Aminomethyl tetrahydronaphthalenes have been synthesized and used as probes to elucidate the structural determinants and activation mechanisms of opioid receptors. semanticscholar.org In another area, tetrahydronaphthalene amides (THNAs) have been developed as potent inhibitors of the ATP synthase in Mycobacterium tuberculosis, serving as molecular tools to probe this essential enzyme and as leads for new anti-tubercular drugs. nih.gov
The scaffold is also being utilized in the development of more complex chemical biology tools. For example, tetrahydronaphthalene derivatives are being incorporated into bifunctional molecules designed as estrogen receptor degraders. google.com These molecules function by simultaneously binding to the target protein (the estrogen receptor) and an E3 ubiquitin ligase, leading to the targeted degradation of the protein. This represents a cutting-edge application of the scaffold in the field of targeted protein degradation. The synthesis of various derivatives to establish structure-activity relationships, such as for thromboxane (B8750289) receptor antagonists or modulators of macrophage activation, further underscores the utility of this scaffold in developing probes and therapeutic leads. nih.govnih.gov
Q & A
Q. Table 1. Inclusion Criteria for Health Effects Studies (Adapted from ATSDR )
| Category | Criteria |
|---|---|
| Species | Humans, laboratory mammals (rats, mice) |
| Exposure Routes | Inhalation, oral, dermal |
| Health Outcomes | Systemic effects (respiratory, hepatic), carcinogenicity, genotoxicity |
Table 2. Thermodynamic Properties of this compound
| Property | Value | Method |
|---|---|---|
| ΔfH°gas (kJ/mol) | 78.5 ± 2.1 | Combustion calorimetry |
| Boiling Point (°C) | 238.5 (at 0.973 bar) | Ebulliometry |
| Heat Capacity (Cp, gas) | 198 J/mol·K | Quantum mechanical calculations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
